![molecular formula C9H17NO2S B2813785 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide CAS No. 1888919-42-3](/img/structure/B2813785.png)
9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide
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Overview
Description
Synthesis Analysis
The synthesis of spiro[5.5]undecane derivatives, including those with S and O containing heterocycles, has been reported . The synthesis involves the use of 4-Bromo-4-formyltetrahydrothiopyrans, which are alkylated with ethyl bromoacetate and ethyl acrylate to give di- and monosubstituted derivatives .Molecular Structure Analysis
The InChI code for 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide is 1S/C9H17NO2S/c11-13(12)7-4-9(5-8-13)3-1-2-6-10-9/h10H,1-8H2 . This indicates the presence of a sulfur atom (S), a nitrogen atom (N), two oxygen atoms (O), and a carbon backbone ©.Physical And Chemical Properties Analysis
9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide is an oil at room temperature . It has a molecular weight of 203.3.Scientific Research Applications
Synthesis and Characterization
9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide is a compound involved in the synthesis of various sulfur-containing heterocycles, including spiropyrimidinetriones and thioxopyrimidinediones. Researchers have developed methods to synthesize novel sulfur-containing spiro compounds, such as 7,11-diaryl-9-thia-2,4-diazaspiro[5.5]undecane-1,3,5-trione 9,9-dioxides. These compounds have been characterized using techniques like IR and 1H NMR spectral data, highlighting their potential utility in the chemical synthesis of complex molecules (Reddy, Babu, & Padmavathi, 2001); (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).
Chiral Syntheses
The compound has also been used in chiral syntheses, such as the production of (R)-spirobi-1,4-dioxan and related compounds from D-fructose, demonstrating the versatility of 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide in synthesizing spiro compounds with defined chirality at the spiro-ring junction (Chan, Hough, & Richardson, 1982).
Bioactivity and Synthesis
Further research into 1,9-diazaspiro[5.5]undecane-containing compounds, closely related to 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide, has explored their biological activity and synthesis. These compounds have shown potential for treating various disorders, including obesity, pain, and cardiovascular diseases, indicating the biological significance of the spiro compound structure (Blanco‐Ania, Heus, & Rutjes, 2017).
Antimicrobial Activity
Spiro compounds derived from 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide have also been investigated for their antimicrobial properties. For instance, exploration of spirocyclic derivatives of ciprofloxacin has shown that these compounds possess distinct activity against specific bacterial strains, contributing to the development of new antibacterial agents (Lukin et al., 2022).
Catalysis and Green Chemistry
The compound has found applications in green chemistry, facilitating the synthesis of nitrogen-containing spiro heterocycles through catalyst-free methods, showcasing an environmentally friendly approach to chemical synthesis (Aggarwal, Vij, & Khurana, 2014).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .
Mode of Action
If it acts similarly to the aforementioned 3,9-diazaspiro[5.5]undecane-based compounds, it may interact with GABAARs, potentially inhibiting their function .
properties
IUPAC Name |
9λ6-thia-1-azaspiro[5.5]undecane 9,9-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)7-4-9(5-8-13)3-1-2-6-10-9/h10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAXYXSQCABODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide |
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